molecular formula C21H20N2O3 B11532824 3,5-dimethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide

3,5-dimethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide

Cat. No.: B11532824
M. Wt: 348.4 g/mol
InChI Key: ORQXECSRMLQWDS-UHFFFAOYSA-N
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Description

3,5-DIMETHOXY-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE is an organic compound that belongs to the class of benzamides It features a benzamide core with methoxy groups at the 3 and 5 positions, and a pyridinylmethylphenyl substituent at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHOXY-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 3,5-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with 4-[(pyridin-4-yl)methyl]aniline in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHOXY-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) on the pyridinyl ring can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron (Fe) and hydrochloric acid (HCl).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 3,5-dimethoxybenzoic acid derivatives.

    Reduction: Formation of 4-aminopyridinyl derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,5-DIMETHOXY-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory or anticancer agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or liquid crystals.

Mechanism of Action

The mechanism of action of 3,5-DIMETHOXY-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The methoxy and pyridinyl groups can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzamide: Lacks the pyridinylmethylphenyl substituent, making it less complex.

    N-(4-Pyridinylmethyl)benzamide: Lacks the methoxy groups, which may affect its reactivity and binding properties.

    4-(Pyridin-4-yl)methylphenyl derivatives: Similar structure but with different substituents on the benzamide core.

Uniqueness

3,5-DIMETHOXY-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE is unique due to the presence of both methoxy groups and the pyridinylmethylphenyl substituent. This combination of functional groups provides a distinct set of chemical and physical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

3,5-dimethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide

InChI

InChI=1S/C21H20N2O3/c1-25-19-12-17(13-20(14-19)26-2)21(24)23-18-5-3-15(4-6-18)11-16-7-9-22-10-8-16/h3-10,12-14H,11H2,1-2H3,(H,23,24)

InChI Key

ORQXECSRMLQWDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)OC

Origin of Product

United States

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